![molecular formula C20H24N2O2S B2958476 2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-80-1](/img/structure/B2958476.png)

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical with the linear formula C20H23N3O2S2. It has a molecular weight of 401.553 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

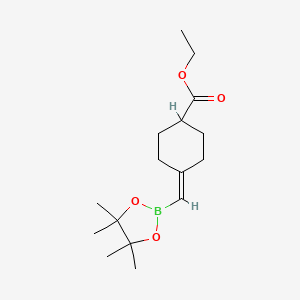

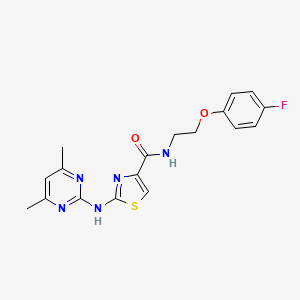

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a thiophene ring, which is a five-membered ring with sulfur as one of the atoms . It also contains a carboxamide group and a tert-butylbenzoyl group .Physical and Chemical Properties Analysis

The compound has a molecular weight of 401.553 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación

Synthesis and Material Science

The compound's derivatives are explored for their potential in creating new materials with unique properties. For instance, aromatic polyamides with flexible main-chain ether linkages show noncrystalline structures, high solubility in polar solvents, and significant thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, suggesting applications in high-performance polymers (Hsiao et al., 2000).

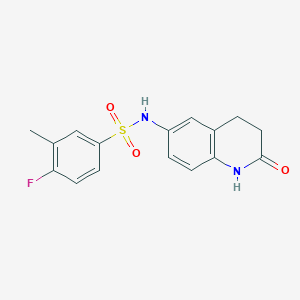

Pharmaceutical Research

Compounds related to the target molecule have been studied for their pharmacological activities. Thiophene derivatives synthesized from similar compounds exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities, comparing favorably with known drugs like procaine amide and diazepam, indicating potential utility in developing new therapeutic agents (Amr et al., 2010).

Catalysis and Chemical Reactions

Rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups derived from related structures have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application demonstrates the compound's potential in facilitating efficient preparation of chiral pharmaceutical ingredients, highlighting its role in asymmetric catalysis (Imamoto et al., 2012).

Heterocyclic Chemistry

The compound's framework is utilized in the synthesis of novel heterocyclic compounds, such as thienopyridines and thienopyrimidines, which are of significant interest due to their potential biological activities. This showcases the compound's versatility in contributing to the diversity of heterocyclic chemistry and expanding the repertoire of biologically active molecules (Mohareb et al., 2003).

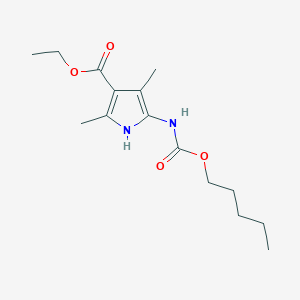

Bioactive Compound Synthesis

The structure is a key building block in the synthesis of bioactive compounds, including antimicrobial agents and potential treatments for inflammation. Its modifications lead to novel compounds with significant biological activities, further indicating its importance in the discovery and development of new therapeutic agents (Wardakhan et al., 2005).

Safety and Hazards

Mecanismo De Acción

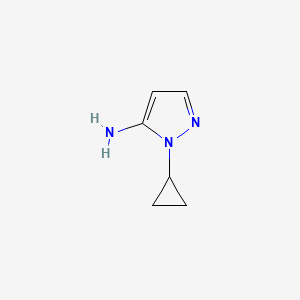

Target of action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

The exact mode of action can vary depending on the specific thiophene-based compound and its target. For example, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .

Biochemical pathways

The affected biochemical pathways can also vary widely. Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of action

The molecular and cellular effects of thiophene-based compounds can vary widely depending on the specific compound and its target. For example, some thiophene-based compounds have been reported to have anti-inflammatory and anti-cancer effects .

Propiedades

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-20(2,3)13-10-8-12(9-11-13)17(23)22-19-16(18(24)21-4)14-6-5-7-15(14)25-19/h8-11H,5-7H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUOOGQGXOQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)